Cas no 53179-11-6 (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide)
4-(4-(4-Clorofenil)-4-idrossipiperidin-1-il)-N,N-dimetil-2,2-difenilbutanamide è un composto organico complesso caratterizzato da una struttura molecolare ibrida che combina frammenti di piperidina idrossilata, gruppi difenilici e un'ammina terziaria. La sua architettura chimica conferisce proprietà farmacologiche promettenti, in particolare come potente antagonista dei recettori del sistema nervoso centrale. Il gruppo clorofenilico migliora il profilo lipofilico, favorendo l'attraversamento delle membrane biologiche, mentre il gruppo idrossilico sulla piperidina permette interazioni idrogeno-leganti con siti recettoriali specifici. La rigidità strutturale dei gruppi fenilici contribuisce alla selettività di legame, riducendo gli effetti off-target. Questo composto mostra un equilibrio ottimizzato tra solubilità e stabilità metabolica, rendendolo un candidato interessante per lo sviluppo di agenti terapeutici con azione prolungata e minori metaboliti reattivi.
53179-11-6 structure
Product Name:4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Numero CAS:53179-11-6
MF:C29H33ClN2O2
MW:477.037526845932
CID:56361
PubChem ID:3955
Update Time:2025-11-07
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
- 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-di(phenyl)butanamide
- 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-
- 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
- LOPERAMIDE
- [3H]-Loperamide
- Apo-Loperamide
- Imodium
- Ioperamide
- Kaopectate II
- Loperacap
- Loperamida
- Loperamidum
- Maalox Anti-Diarrheal
- Nu-Loperamide
- BRD-K61250553-003-16-5
- LoperamideHCl
- IDI1_033851
- BRD-K61250553-001-02-9
- PMS-Loperamide
- NCGC00024818-03
- 4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-.alpha.,.alpha.-diphenyl-1-piperidinebutyramide
- SBI-0050686.P003
- LOPERAMIDE [WHO-DD]
- KBio2_005237
- Fortasec
- AKOS000573892
- KBio2_000854
- Tocris-0840
- Bio2_000581
- KBio2_002669
- BSPBio_000248
- NCGC00024818-05
- BRN 1558273
- NINDS_000215
- BSPBio_002769
- KBio2_000101
- Q423751
- CAS-53179-11-6
- 6X9OC3H4II
- HMS2089C13
- CCG-204793
- NCGC00015608-02
- Loperamide [INN:BAN]
- KBio1_000215
- KBioSS_000854
- CHEMBL841
- Rho-Loperamide
- Spectrum3_001015
- NCGC00016828-01
- AB00053697_14
- NCGC00015608-08
- NCGC00015608-01
- CBiol_001796
- DivK1c_000215
- CAS-34552-83-5
- 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-
- Loperamid
- KBioGR_000101
- NCGC00015608-11
- Prestwick2_000144
- Bio1_000082
- BDBM50017698
- NCGC00015608-03
- Loperamide (INN)
- Diamide (TN)
- KBio2_003422
- Bio2_000101
- NCGC00024818-04
- KBio3_000201
- Tox21_110180_1
- Loperamidum (Latin)
- BRD-K61250553-003-05-8
- NS00002516
- C07080
- FT-0657293
- Imodium A-D Caplets
- 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-N,N-dimethyl-2,2-diphenyl-butyramide
- Spectrum5_001374
- Loperamida [INN-Spanish]
- 53179-11-6
- LOPERAMIDE [MI]
- KBio2_005990
- 4-(4-Chlorophenyl)-N,N-dimethyl-alpha,alpha-diphenyl-4-hydroxy-1-piperidinebutanamide
- NCGC00015608-07
- EC 258-416-5
- GTPL7215
- Spectrum4_001143
- Prestwick3_000144
- 4-(4-Chlorophenyl)-N,N-dimethyl-.alpha.,.alpha.-diphenyl-4-hydroxy-1-piperidinebutanamide
- HMS1791F03
- Tox21_110180
- Prestwick1_000144
- NCGC00015608-04
- Spectrum_000374
- KBioSS_000101
- 2-methoxyethyl1-methylethyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- BSPBio_001381
- BPBio1_000274
- Bio1_000571
- Lopac0_000708
- LOPERAMIDE [INN]
- NCGC00015608-05
- SCHEMBL28530
- 5-21-02-00379 (Beilstein Handbook Reference)
- SDCCGSBI-0050686.P004
- Prestwick0_000144
- Loperamida (INN-Spanish)
- Immodium
- HSDB 8344
- Loperamidum (INN-Latin)
- L000709
- NCGC00024818-02
- DB00836
- NCGC00024818-01
- NCGC00015608-24
- 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-N,N-dimethyl-2,2-diphenyl-butyramide(loperamide)
- IDI1_000215
- Loperamidum [INN-Latin]
- Spectrum2_001738
- AB00053697-13
- D08144
- NSC696356
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-N,N-dimethyl-2,2-diphenylbutanamide #
- DTXCID4025165
- LOPERAMIDE [VANDF]
- EN300-708764
- SPBio_002187
- NCGC00015608-09
- SPBio_001816
- KBioGR_001685
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-N,N-dimethyl-2,2-diphenylbutanamide
- NCGC00015608-06
- AB00053697-12
- EINECS 258-416-5
- Bio1_001060
- Oprea1_109220
- 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-.alpha.,.alpha.-diphenyl-
- AB00053697_15
- Lopac-L-4762
- NCGC00015608-15
- KBio3_001989
- KBio3_000202
- DTXSID6045165
- 4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide
- cid_71420
- HMS1989F03
- UNII-6X9OC3H4II
- CHEBI:6532
- LOPERAMIDE OXIDE MONOHYDRATE IMPURITY A [EP IMPURITY]
- AB00053697
- LOPERAMIDE [JAN]
- A829430
- BRD-K61250553-003-32-2
- STK042086
- BRD-K61250553-003-29-8
- DA-75076
- BRD-K61250553-003-30-6
-
- MDL: MFCD00600388
- Inchi: 1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
- Chiave InChI: RDOIQAHITMMDAJ-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C1(CCN(CCC(C(N(C)C)=O)(C2C=CC=CC=2)C2C=CC=CC=2)CC1)O
Proprietà calcolate
- Massa esatta: 476.22300
- Massa monoisotopica: 476.223056
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 34
- Conta legami ruotabili: 8
- Complessità: 623
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 5
- Superficie polare topologica: 43.8
Proprietà sperimentali
- Colore/forma: Cristallizzazione da isopropanolo
- Densità: 1.187
- Punto di fusione: [222.1]
- Punto di ebollizione: 647.2 °C at 760 mmHg
- Punto di infiammabilità: 345.2 °C
- Indice di rifrazione: 1.6
- PSA: 43.78000
- LogP: 5.02590
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2735 8/PG 3
- WGK Germania:3
- Istruzioni di sicurezza: S26; S36/37/39; S45
- RTECS:FF2200000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R34; R36/37/38; R41; R37/38; R20/21/22
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Dati doganali
- CODICE SA:29252000
- Dati doganali:
Codice doganale cinese:
29252000
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Biosynth | BL166178-100 mg |
Loperamide hydrochloride - Bio-X |
53179-11-6 | 100MG |
Please enquire | 2023-01-05 | ||
| Enamine | EN300-708764-0.05g |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |
53179-11-6 | 0.05g |
$73.0 | 2023-05-31 |
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Letteratura correlata
-
Ruqaiyah Khan,Imran Kazmi,Muhammad Afzal,Fahad A. Al Abbasi,Gohar Mushtaq,Aftab Ahmad,Vikas Kumar,Firoz Anwar RSC Adv. 2015 5 67996
-
Na-Yeon Kim,Kyung-Ah Kim,Hee-Jong Yang,Su-Ji Jeong,Anna Han,Youn-Soo Cha Food Funct. 2023 14 7615
-
Jiang Yu,Hua Guo,Mengying Sun,Chuqi Jiang,Shilong Jiang,Guangqing Mu,Yanfeng Tuo,Peng Gao Food Funct. 2023 14 5264
-
Liyan Yue,Juanjuan Du,Fei Ye,Zhifeng Chen,Lianchun Li,Fulin Lian,Bidong Zhang,Yuanyuan Zhang,Hualiang Jiang,Kaixian Chen,Yuanchao Li,Bing Zhou,Naixia Zhang,Yaxi Yang,Cheng Luo Org. Biomol. Chem. 2016 14 8503
-
Linlin Wang,Lujun Hu,Qi Xu,Tian Jiang,Shuguang Fang,Gang Wang,Jianxin Zhao,Hao Zhang,Wei Chen Food Funct. 2017 8 3587
53179-11-6 (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide) Prodotti correlati
- 115-46-8(Azacyclonol)
- 144-11-6(Trihexylphenedyl)
- 309-29-5(Doxapram)
- 1198-97-6(4-phenylpyrrolidin-2-one)
- 7500-39-2(5-Phenylazepan-2-one)
- 125-84-8(Aminoglutethimide)
- 972-02-1(1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol)
- 37743-41-2(Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide)
- 77-21-4(DL-Glutethimide)
- 957-51-7(Diphenamid)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti